Cas no 2138041-99-1 (4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline)

4-Fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline is a fluorinated aromatic compound featuring an imidazole substituent and a methoxy group, offering unique reactivity and structural versatility. Its molecular architecture, combining electron-donating (methoxy) and electron-withdrawing (fluoro) groups, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of the imidazole moiety enhances its potential as a ligand or building block for heterocyclic systems. The compound’s stability under standard conditions and compatibility with further functionalization (e.g., acylation, alkylation) make it suitable for targeted derivatization. Its well-defined structure ensures reproducibility in research applications, particularly in the development of bioactive molecules.
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline structure
2138041-99-1 structure
商品名:4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
CAS番号:2138041-99-1
MF:C10H10FN3O
メガワット:207.204305171967
CID:6240163
PubChem ID:165954492

4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline 化学的及び物理的性質

名前と識別子

    • 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
    • 2138041-99-1
    • EN300-1142315
    • インチ: 1S/C10H10FN3O/c1-15-9-3-6(12)2-7(10(9)11)8-4-13-5-14-8/h2-5H,12H2,1H3,(H,13,14)
    • InChIKey: XBOQROPCXOVAIT-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC(=CC=1C1=CN=CN1)N)OC

計算された属性

  • せいみつぶんしりょう: 207.08079011g/mol
  • どういたいしつりょう: 207.08079011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142315-0.25g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142315-0.5g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142315-10.0g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1
10g
$3191.0 2023-05-24
Enamine
EN300-1142315-0.1g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142315-5.0g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1
5g
$2152.0 2023-05-24
Enamine
EN300-1142315-2.5g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142315-10g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142315-0.05g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142315-1.0g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1
1g
$743.0 2023-05-24
Enamine
EN300-1142315-5g
4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline
2138041-99-1 95%
5g
$2152.0 2023-10-26

4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline 関連文献

4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyanilineに関する追加情報

Exploring the Potential of 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline (CAS No. 2138041-99-1) in Modern Research and Applications

The compound 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline, identified by its CAS number 2138041-99-1, has garnered significant attention in the fields of medicinal chemistry and material science. This unique molecule combines a fluorinated aromatic ring with an imidazole moiety, making it a versatile building block for drug discovery and advanced materials. Researchers are particularly interested in its potential as a pharmacophore in kinase inhibitors and GPCR-targeted therapies, which aligns with current trends in personalized medicine and targeted drug development.

Recent studies highlight the growing demand for fluorinated heterocyclic compounds like 2138041-99-1, especially in the development of next-generation therapeutics. The presence of both fluorine and imidazole groups contributes to enhanced bioavailability and metabolic stability – two critical factors that dominate discussions in modern pharmaceutical forums. As the industry shifts toward fragment-based drug design, this compound's modular structure offers exceptional opportunities for structure-activity relationship (SAR) studies.

Beyond pharmaceutical applications, 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline shows promise in organic electronics. Its conjugated system and electron-rich imidazole ring make it a candidate for OLED materials and organic semiconductors – topics currently trending in renewable energy and sustainable technology circles. Materials scientists are investigating its charge transport properties and potential in photovoltaic devices, responding to the global push for green energy solutions.

The synthesis and characterization of CAS 2138041-99-1 involve advanced techniques like palladium-catalyzed cross-coupling and microwave-assisted synthesis, methods frequently searched by chemistry professionals optimizing green chemistry protocols. Analytical data from HPLC-MS and NMR spectroscopy confirm its high purity, a crucial factor for researchers who often query about compound characterization standards in online forums.

In the context of drug repurposing – a hot topic in post-pandemic research – the structural features of 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline suggest potential applications beyond its initial design scope. Computational chemists are actively modeling its interactions with various biological targets, leveraging AI-driven molecular docking tools that dominate current scientific discourse. These studies often appear in searches about in silico drug discovery methods.

Quality control aspects of 2138041-99-1 address another frequent search concern: reference standard preparation. The compound's stability under various storage conditions makes it suitable for analytical method development, particularly in LC-MS applications where researchers seek reliable internal standards. This practical utility enhances its value in analytical chemistry workflows.

From a regulatory perspective, the compound's non-proprietary status and research-grade availability make it accessible for academic and industrial labs alike – a significant advantage when compared to patented compounds. This accessibility aligns with the growing open science movement and answers frequent queries about cost-effective research chemicals.

Future research directions for 4-fluoro-3-(1H-imidazol-4-yl)-5-methoxyaniline may explore its metal coordination chemistry, given the imidazole group's known affinity for transition metals. Such studies would contribute to the emerging field of bioinorganic hybrids, another trending topic in multidisciplinary research. The compound's potential in catalysis and sensor development remains largely untapped, offering rich opportunities for innovation.

As the scientific community continues to investigate CAS 2138041-99-1, its unique combination of fluorination and heterocyclic architecture positions it as a valuable tool for addressing current challenges in both life sciences and advanced materials. The compound exemplifies how strategic molecular design can yield multifunctional building blocks for cutting-edge research across multiple disciplines.

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